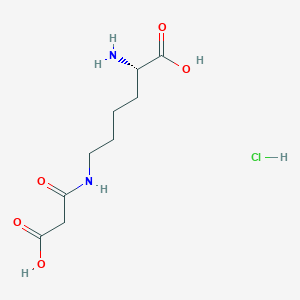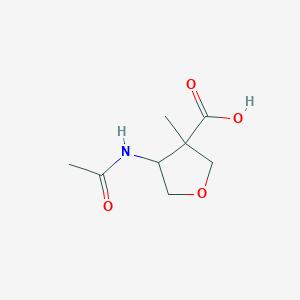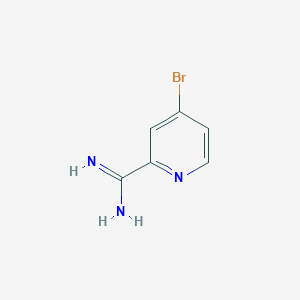
(2S)-2-amino-6-(2-carboxyacetamido)hexanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is a synthetic compound with a complex structure It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the carboxyacetamido group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is scaled up using similar synthetic routes. the process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid methyl ester
- (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid ethyl ester
Uniqueness
(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and potential applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain research and industrial applications.
Propiedades
Fórmula molecular |
C9H17ClN2O5 |
|---|---|
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C9H16N2O5.ClH/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14;/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t6-;/m0./s1 |
Clave InChI |
FFYASZIHFCWJTP-RGMNGODLSA-N |
SMILES isomérico |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)




![6-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2-fluorobenzoic acid](/img/structure/B13511969.png)



![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)

![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)
